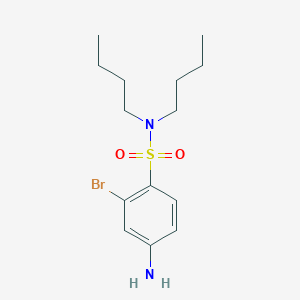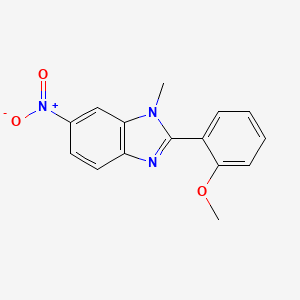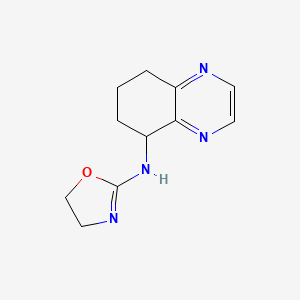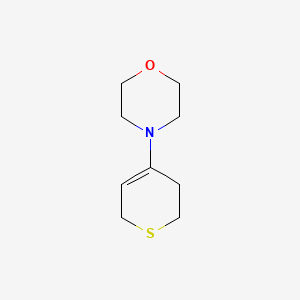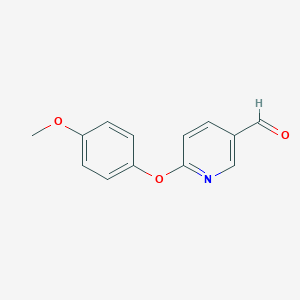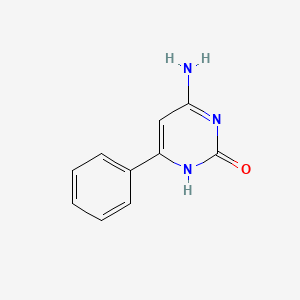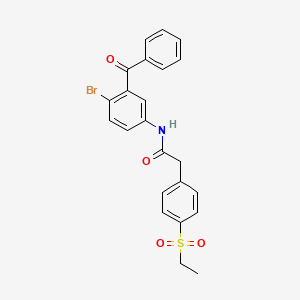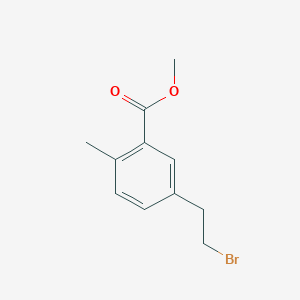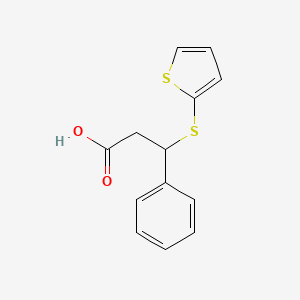
Methyl 2-formyl-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a benzoate ester with a formyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-formylbenzoic acid is synthesized through the oxidation of 2-methylbenzaldehyde using an oxidizing agent like potassium permanganate. The resulting acid is then esterified with methanol to produce the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-4-methylbenzoate is widely used in scientific research due to its bioactive properties. It serves as a precursor in the synthesis of various pharmacologically active compounds, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Its versatility as a synthetic intermediate makes it valuable in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of methyl 2-formyl-4-methylbenzoate is primarily related to its ability to interact with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-formyl-2-methylbenzoate: Similar structure but with different positional isomers of the formyl and methyl groups.
Methyl 2-formylbenzoate: Lacks the additional methyl group on the benzene ring.
Methyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 2-formyl-4-methylbenzoate is unique due to the specific positioning of the formyl and methyl groups on the benzene ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
methyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |
InChI-Schlüssel |
SKMQSMDSDANCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
